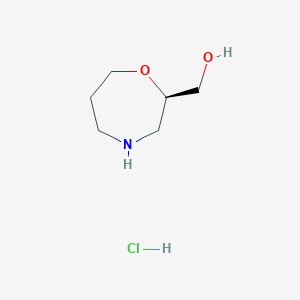

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride

Description

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Properties

IUPAC Name |

[(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNWXGJJIVMOT-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](OC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The methanol group is then introduced through a nucleophilic substitution reaction, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Oxazepan-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Anxiolytic and Sedative Effects

The compound has been studied for its potential anxiolytic properties, similar to those of benzodiazepines. It interacts with the gamma-aminobutyric acid (GABA) receptor system, which is crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests its potential use in treating anxiety disorders and related conditions.

Mechanism of Action

The mode of action involves altering neurotransmitter activity in the brain, potentially leading to reduced anxiety and sedation. This is particularly relevant in the development of new therapeutic agents aimed at managing anxiety and stress-related disorders.

Chemical Synthesis

Building Block for Complex Molecules

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex pharmaceutical compounds.

Synthetic Routes

The synthesis typically involves cyclization of appropriate precursors to form the oxazepane ring, followed by nucleophilic substitution to introduce the methanol group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Biological Research

Studies on Biological Activity

Research indicates that (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride exhibits significant biological activity beyond anxiolytic effects. It has been explored for its interactions with various biological targets, including enzymes and cell membranes, which could lead to novel therapeutic applications.

Potential Antiproliferative Properties

In some studies, derivatives of oxazepane compounds have shown promise against cancer cells, indicating that (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride may also have applications in oncology research .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new compounds with desired properties for various applications .

Mechanism of Action

The mechanism of action of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

1,4-Oxazepane: The parent compound without the methanol group.

®-2-Methyl-1,4-oxazepane: A derivative with a methyl group instead of the methanol group.

Uniqueness

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both the oxazepane ring and the methanol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chiral compound with significant biological activity, particularly in the realm of pharmacology. Structurally related to benzodiazepines, this compound has been studied for its potential therapeutic applications, primarily due to its interaction with the gamma-aminobutyric acid (GABA) receptor system, which is crucial for inhibitory neurotransmission in the central nervous system.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Structure : The compound features a six-membered oxazepan ring that contributes to its unique biological properties.

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride exhibits its biological effects primarily through:

- GABA Receptor Interaction : It enhances GABAergic transmission, which may lead to anxiolytic and sedative effects.

- Receptor Interactions : Beyond GABA receptors, it has shown notable interactions with various other receptors, suggesting a broader pharmacological profile.

Biological Activity Overview

The compound has been investigated for several key biological activities:

- Anxiolytic Effects : Studies indicate that (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride may reduce anxiety levels in preclinical models.

- Sedative Properties : Its sedative effects have been noted in various animal studies.

- Potential Antidepressant Activity : Preliminary data suggest that it may also influence mood regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic, muscle relaxant |

| Lorazepam | Benzodiazepine | Anxiolytic, sedative |

| Oxazepam | Benzodiazepine | Anxiolytic, used for anxiety disorders |

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride is unique due to its chiral configuration and distinct mechanism of action compared to other benzodiazepines.

Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodent models indicated that administration of (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results demonstrated a dose-dependent effect where higher doses correlated with greater anxiolytic activity.

Study 2: Sedative Properties

In another investigation assessing sedative properties using the sleep induction test in mice, (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride significantly increased sleep duration compared to control groups. This suggests its potential utility in managing sleep disorders.

Study 3: Interaction with Other Receptors

Research has also explored the binding affinity of (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride with serotonin receptors. Preliminary findings indicate that it may modulate serotoninergic activity, which could contribute to its anxiolytic effects.

Q & A

Q. What are the recommended synthetic routes for (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride?

The compound is typically synthesized via cyclization of amino alcohols with halogenated reagents under basic conditions. For example, reacting (R)-2-aminoethanol with a halogenated carbonyl compound in ethanol under reflux (6–8 hours) followed by HCl treatment yields the hydrochloride salt. Purification often involves recrystallization from ethanol or solvent extraction to achieve >95% purity .

Q. How can the structure and stereochemistry of (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride be confirmed experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to map proton environments and carbon connectivity.

- X-ray crystallography for absolute stereochemical assignment, particularly to distinguish the (R)-enantiomer .

- Circular Dichroism (CD) to validate chiral integrity by comparing optical rotation data with reference standards .

Q. What analytical methods are used to assess the purity of this compound?

Purity is evaluated using:

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities (<2% threshold).

- TLC for rapid screening of by-products (silica gel plates, iodine visualization).

- Elemental analysis (C, H, N, Cl) to verify stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Temperature control : Lowering reflux temperatures (40–50°C) reduces side reactions like oxidation.

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate ring closure while suppressing racemization .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Contradictions (e.g., ambiguous NMR peaks) require:

- Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).

- Crystallographic resolution : Single-crystal X-ray analysis resolves ambiguities in stereochemistry .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict spectral profiles to align with experimental data .

Q. What experimental design principles apply to in vivo studies of this compound’s pharmacological activity?

Key considerations include:

- Formulation : Hydrogel carriers (as in metformin hydrochloride studies) improve bioavailability and controlled release .

- Dosing regimens : Dose-response studies in rodent models (e.g., Sprague-Dawley rats) establish therapeutic windows.

- Endpoint selection : Biomarkers like enzyme inhibition (e.g., acetylcholinesterase for neurological applications) validate target engagement .

Methodological Notes

- Stereochemical stability : Monitor racemization during storage via periodic CD analysis. Store at −20°C in amber vials to prevent light/heat degradation .

- Impurity profiling : Use USP-grade reference standards (e.g., EP Impurity G) to calibrate HPLC methods for trace contaminant detection .

- Reaction scalability : Pilot-scale synthesis (10–100 g) requires solvent recovery systems and inline FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.